7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Overview
Description
7-Bromo-4-chloro-2-(chloromethyl)quinazoline: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry. This compound, with the molecular formula C9H5BrCl2N2 , is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to the quinazoline core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with bromine and chlorine sources in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinazolines.
Oxidation Products: Quinazoline oxides.
Reduction Products: Reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound in drug discovery programs .
Industry: The compound is used in the development of agrochemicals and other industrial chemicals. Its derivatives are investigated for their potential use in various industrial applications .
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
- 7-Bromo-4-chloroquinoline
- 4-Chloro-2-(chloromethyl)quinazoline
- 7-Bromo-2-(chloromethyl)quinazoline
Comparison: Compared to these similar compounds, 7-Bromo-4-chloro-2-(chloromethyl)quinazoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
7-bromo-4-chloro-2-(chloromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCGXDCXSPKGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621777 | |
Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573681-19-3 | |
Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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